3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further functionalized with a bromo-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the bromo-methylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-bromo-4-methylphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.
Coupling with pyridine: The final step involves the coupling of the functionalized oxadiazole with a pyridine derivative, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The bromo-methylphenoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromo-methylphenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: In synthetic applications, it can act as a nucleophile or electrophile, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(2-chloro-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 3-{5-[(2-fluoro-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-4-5-13(12(16)7-10)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNEWZBSOMACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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